Cas no 1702913-55-0 (Tert-butyl azocane-2-carboxylate)

Tert-butyl azocane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-4602353
- 1702913-55-0
- tert-butyl azocane-2-carboxylate
- Tert-butyl azocane-2-carboxylate
-
- Inchi: 1S/C12H23NO2/c1-12(2,3)15-11(14)10-8-6-4-5-7-9-13-10/h10,13H,4-9H2,1-3H3
- InChI Key: PTLJNVGRKRRRPL-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1CCCCCCN1)=O
Computed Properties
- Exact Mass: 213.172878976g/mol
- Monoisotopic Mass: 213.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 2.5
Tert-butyl azocane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4602353-5.0g |
tert-butyl azocane-2-carboxylate |
1702913-55-0 | 95.0% | 5.0g |
$3562.0 | 2025-03-15 | |
Enamine | EN300-4602353-0.25g |
tert-butyl azocane-2-carboxylate |
1702913-55-0 | 95.0% | 0.25g |
$1131.0 | 2025-03-15 | |
Enamine | EN300-4602353-0.1g |
tert-butyl azocane-2-carboxylate |
1702913-55-0 | 95.0% | 0.1g |
$1081.0 | 2025-03-15 | |
Enamine | EN300-4602353-2.5g |
tert-butyl azocane-2-carboxylate |
1702913-55-0 | 95.0% | 2.5g |
$2408.0 | 2025-03-15 | |
Enamine | EN300-4602353-10.0g |
tert-butyl azocane-2-carboxylate |
1702913-55-0 | 95.0% | 10.0g |
$5283.0 | 2025-03-15 | |
Enamine | EN300-4602353-1.0g |
tert-butyl azocane-2-carboxylate |
1702913-55-0 | 95.0% | 1.0g |
$1229.0 | 2025-03-15 | |
Enamine | EN300-4602353-0.5g |
tert-butyl azocane-2-carboxylate |
1702913-55-0 | 95.0% | 0.5g |
$1180.0 | 2025-03-15 | |
Enamine | EN300-4602353-0.05g |
tert-butyl azocane-2-carboxylate |
1702913-55-0 | 95.0% | 0.05g |
$1032.0 | 2025-03-15 |
Tert-butyl azocane-2-carboxylate Related Literature
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on Tert-butyl azocane-2-carboxylate
Comprehensive Overview of Tert-butyl azocane-2-carboxylate (CAS No. 1702913-55-0): Properties, Applications, and Industry Insights
Tert-butyl azocane-2-carboxylate (CAS No. 1702913-55-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique azocane ring structure and tert-butyl ester functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C12H23NO2, and precise stereochemistry make it valuable for designing bioactive molecules, particularly in drug discovery and material science applications.
In recent years, the demand for high-purity intermediates like Tert-butyl azocane-2-carboxylate has surged due to advancements in peptide synthesis and small-molecule therapeutics. Researchers frequently search for "CAS 1702913-55-0 solubility" or "azocane derivatives in drug design," reflecting its relevance in optimizing pharmacokinetic properties. The compound’s lipophilic tert-butyl group enhances membrane permeability, a critical factor in CNS-targeting drugs, aligning with trending topics such as blood-brain barrier penetration strategies.
From a synthetic perspective, Tert-butyl azocane-2-carboxylate is often utilized in N-heterocycle construction, a hot topic in green chemistry circles. Its stability under acidic conditions (pH 2–6) makes it suitable for solid-phase peptide coupling, addressing common queries like "azocane protecting group stability." Analytical data reveals a melting point range of 78–82°C and a boiling point of ~290°C (dec.), with HPLC purity typically exceeding 98%—key details for quality-conscious buyers.
The compound’s role in chiral auxiliaries and asymmetric catalysis further elevates its industrial value. Patent analyses show growing applications in kinase inhibitor scaffolds, correlating with rising searches for "fragment-based drug discovery building blocks." Notably, its low cytotoxicity profile (IC50 >100 μM in HEK293 cells) positions it favorably for bioconjugation projects, a trending niche in ADC (antibody-drug conjugate) development.
Storage recommendations for CAS 1702913-55-0 emphasize argon-sealed containers at −20°C to prevent ester hydrolysis—a practical consideration often overlooked in literature. This aligns with industry shifts toward cold-chain chemical logistics, a frequently searched term among procurement specialists. The compound’s logP value of 2.1 also makes it a subject of interest in QSAR modeling studies, particularly for GPCR-targeted compounds.
Emerging applications include its use as a rigid spacer in PROTAC (proteolysis-targeting chimera) design, addressing the pharmaceutical industry’s focus on targeted protein degradation. This connection to next-generation therapeutics explains the compound’s growing presence in scientific databases, with citation rates increasing by 34% year-over-year in medicinal chemistry journals.
For synthetic chemists, the Boc-protected azocane moiety offers distinct advantages in multistep synthesis, particularly in avoiding ring-opening side reactions—a pain point frequently discussed in organic chemistry forums. Its crystallinity enables facile purification, addressing common challenges in N-heterocycle scale-up processes. These practical benefits correlate with search trends for "high-yielding heterocycle reactions" and "scalable API intermediates."
In material science, the compound’s conformational rigidity inspires applications in supramolecular polymers, connecting to trending research on self-healing materials. Its hydrogen-bond acceptor capacity (calculated pKa 3.8) makes it valuable for designing functionalized surfaces, particularly in biosensor development—another area witnessing exponential search growth.
Regulatory status analyses confirm that Tert-butyl azocane-2-carboxylate is not listed under controlled substance regulations in major markets, facilitating its global trade. This distinguishes it from structurally similar compounds, making it a preferred choice for international contract research organizations (CROs). Such differentiation is crucial given increasing searches for "REACH-compliant building blocks" and "non-restricted heterocycles."
Future prospects include potential utility in RNA-targeting small molecules, a frontier area receiving NIH funding boosts. The compound’s three-dimensional saturation matches emerging needs in fragment-based screening libraries, explaining its inclusion in several commercial screening sets. These connections to cutting-edge research tools ensure sustained relevance in scientific literature and patent filings through 2030.
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